4-iodo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole
Description
4-Iodo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole derivative characterized by a 3,5-dimethylpyrazole core with an iodine atom at the 4-position and a 2-methoxyethyl group at the 1-position. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, widely studied for their diverse pharmacological and chemical applications.
Propriétés
IUPAC Name |
4-iodo-1-(2-methoxyethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6-8(9)7(2)11(10-6)4-5-12-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTBBRNKVBIQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-Iodo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS Number: 1501263-17-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an iodine atom and a methoxyethyl group, contributing to its reactivity and biological effects.
The molecular formula of 4-iodo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole is , with a molecular weight of approximately 245.09 g/mol. The presence of the iodine atom enhances its electrophilic properties, which can influence its interactions with biological targets.
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibition properties. The specific activities of 4-iodo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole are summarized below:
Anti-inflammatory Activity
Studies have shown that pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to 4-iodo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole have demonstrated significant inhibitory effects on these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Potential
The compound has been investigated for its potential in cancer treatment. Pyrazoles are known to target various pathways involved in tumorigenesis. In vitro studies suggest that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit proliferation through mechanisms involving cell cycle arrest and modulation of signaling pathways .
Antimicrobial Activity
Pyrazole derivatives have also been tested for their antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains such as E. coli and Staphylococcus aureus. The presence of specific substituents can enhance their activity against these pathogens .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in various studies. It has been noted that pyrazoles can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. This inhibition can lead to reduced synthesis of inflammatory mediators .
The mechanism by which 4-iodo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole exerts its biological effects likely involves interaction with specific molecular targets. The iodine substituent plays a crucial role in enhancing the compound's binding affinity to these targets, facilitating enzyme inhibition or receptor modulation.
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Cytotoxicity in Metal Complexes
- Sulfanyl Pyrazole Derivatives ():
- Cyclohexylsulfanyl Substituent : N,N'-dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II) exhibited threefold higher cytotoxicity against leukemia cell lines (Jurkat, K562, U937) compared to benzylsulfanyl analogs. Hydrophobic cyclohexyl groups enhance membrane permeability and target binding .
- Benzylsulfanyl Substituent : Lower activity suggests reduced hydrophobic interactions or steric hindrance in cellular uptake .
- The methoxyethyl chain could balance hydrophobicity and solubility, though direct cytotoxic data is unavailable .
Antibacterial Activity ():
- Alkylphenoxy Derivatives: Compounds like 4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole inhibited Bacillus subtilis growth via stringent response modulation. The long alkyl chain and phenoxy group enhance membrane disruption .
- Target Compound : The iodine atom and shorter methoxyethyl chain may reduce antibacterial efficacy due to decreased lipophilicity but could enable alternative mechanisms like enzyme inhibition via halogen bonding .
BET Bromodomain Inhibition ():
- 3,5-Dimethyl-1H-Pyrazole in Compound 13 : Methyl groups interact with hydrophobic residues in BRD4, yielding Ki = 123 nM (BD1) and 97.6 nM (BD2). Removal of methyl groups (Compound 14) reduced potency by ~2x, highlighting their critical role .
- Target Compound : The 4-iodo substituent may sterically hinder binding, while the methoxyethyl group could introduce conformational flexibility. Synergistic effects between iodine and methyl groups remain unexplored .
Physicochemical Properties
Méthodes De Préparation
Iodination of 3,5-Dimethyl-1H-Pyrazole
The iodination step employs 3,5-dimethylpyrazole as the starting material. According to patent CN111205226A, iodine acts as both the iodinating agent and reactant, with hydrogen peroxide serving as the oxidant to regenerate iodine from hydrogen iodide (HI), driving the reaction forward.
Reaction Conditions
-
Molar ratio : 1:1.0–1.3 (3,5-dimethylpyrazole : iodine)
-
Oxidant : 35–50% aqueous H₂O₂ (1.0–2.0 equiv)
-
Temperature : 70–100°C
-
Time : 3–5 hours
The reaction yields 4-iodo-3,5-dimethyl-1H-pyrazole with ~58% efficiency and 97.5% purity.
N-Alkylation with 2-Methoxyethyl Chloride
The iodinated intermediate undergoes N-alkylation using 2-methoxyethyl chloride. A method analogous to the synthesis of 4-iodo-1,3,5-trimethyl-1H-pyrazole is adapted:
Procedure
-
Base : Sodium hydride (1.1 equiv) in anhydrous THF under nitrogen.
-
Alkylating agent : 2-Methoxyethyl chloride (2.2 equiv).
-
Temperature : Room temperature → reflux (12 hours).
Yield : ~90% after column chromatography.
Mechanism
-
Deprotonation of the pyrazole N–H by NaH generates a nucleophilic nitrogen.
-
SN2 displacement of chloride from 2-methoxyethyl chloride forms the N–C bond.
One-Pot Sequential Iodination-Alkylation
Optimized Protocol
This method combines iodination and alkylation in a single reactor, reducing purification steps. Adapted from InCl₃-catalyzed pyrazole syntheses:
Reagents
-
3,5-Dimethylpyrazole, iodine, H₂O₂, 2-methoxyethyl chloride.
-
Catalyst : InCl₃ (20 mol%).
Conditions
-
Solvent : 50% ethanol/water.
-
Temperature : 40°C under ultrasonic irradiation.
-
Time : 20 minutes.
Advantages
-
Ultrasonic irradiation enhances reaction rate by improving mixing and reducing activation energy.
-
InCl₃ stabilizes intermediates, minimizing side reactions.
Alternative Pathway via Hydrazine Cyclization
Synthesis from β-Ketoesters
While less common, this method constructs the pyrazole ring de novo. A route inspired by 3,5-diarylpyrazole synthesis involves:
Steps
-
Condensation of methyl 3-oxopentanoate with hydrazine hydrate to form 3,5-dimethylpyrazoline.
-
Iodination using I₂/KI in acetic acid.
-
Alkylation as described in Section 1.2.
Yield : 65–70% (over three steps).
Limitations
-
Lower overall efficiency due to multiple intermediates.
-
Requires stringent control of iodination regioselectivity.
Comparative Analysis of Methods
| Method | Steps | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Two-Step | 2 | 90% | >97% | High purity, scalable |
| One-Pot | 1 | 85–90% | 95% | Rapid, solvent-efficient |
| Hydrazine Cyclization | 3 | 65–70% | 90% | Flexible for analog synthesis |
Research Findings and Mechanistic Insights
Role of Oxidants in Iodination
Hydrogen peroxide in iodination prevents HI accumulation, shifting equilibrium toward product formation:
This recycling mechanism improves iodine atom economy from 50% to >90%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-iodo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole core. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with diketones or β-ketoesters under reflux in ethanol or acetic acid .
- Iodination : Introducing the iodine substituent via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical factors: Temperature control during iodination prevents over-substitution, while solvent polarity affects reaction kinetics .
Q. Which spectroscopic and analytical techniques are most effective for characterizing 4-iodo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., iodine’s deshielding effect on adjacent protons) .
- XRD Crystallography : Resolves steric effects of the 2-methoxyethyl group and iodine’s spatial orientation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 323.03) .
- Elemental Analysis : Ensures stoichiometric consistency (C: 40.8%, H: 4.7%, N: 8.7%, I: 39.3%) .
Q. What are the common chemical reactions involving the iodine substituent in this compound?
- Methodological Answer : The iodine atom participates in:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst in THF/water .
- Nucleophilic Substitution : Replacement with amines or thiols in DMF at elevated temperatures (80–100°C) .
- Photocatalytic Dehalogenation : Under UV light with TiO₂ catalyst, yielding deiodinated derivatives for toxicity studies .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methoxyethyl group influence regioselectivity in substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky 2-methoxyethyl group directs electrophiles to the less hindered C-4 position (adjacent to iodine) .
- Electronic Effects : Methoxy’s electron-donating nature increases electron density at C-3/C-5, favoring nucleophilic attack at these positions .
- Experimental Validation : Compare reaction outcomes using XRD-derived electrostatic potential maps and DFT calculations .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Validate purity via HPLC (≥98%) before bioassays .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) .
- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–9) to identify labile groups (e.g., methoxyethyl hydrolysis at pH <3) .
- Prodrug Design : Mask the iodine with acetyl groups, which are cleaved enzymatically in target tissues .
- Encapsulation : Use PEGylated liposomes to enhance serum half-life and reduce renal clearance .
Q. How does the iodine substituent impact binding affinity in enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., CYP450 isoforms) .
- Isosteric Replacement : Compare activity with bromo/chloro analogs to assess halogen bonding efficacy .
- Kinetic Studies : Measure Ki values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
Methodological Notes for Experimental Design
- Synthetic Reproducibility : Document exact molar ratios (e.g., 1:1.2 pyrazole:NIS) and inert atmosphere (N₂/Ar) use to minimize side reactions .
- Data Validation : Employ triplicate runs for biological assays and report SEM/confidence intervals .
- Safety Protocols : Follow OSHA guidelines for iodine handling (use fume hoods, nitrile gloves) due to volatility and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
